molecular formula C12H17BrN2 B1525314 5-bromo-N-cyclohexyl-3-methylpyridin-2-amine CAS No. 1219976-24-5

5-bromo-N-cyclohexyl-3-methylpyridin-2-amine

Cat. No. B1525314
M. Wt: 269.18 g/mol
InChI Key: PTFSWHCADVBGKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-cyclohexyl-3-methylpyridin-2-amine (5-BCMPA) is an organic compound belonging to the class of heterocyclic amines. It is a substituted pyridine derivative and has a unique structure that has been the subject of scientific research for many years. 5-BCMPA has been studied for its potential use in a wide range of applications, including drug synthesis, analytical chemistry, and biotechnology.

Scientific Research Applications

Catalytic Amination and Cross-Coupling Reactions

  • Selective Amination of Polyhalopyridines: A study demonstrated the selective amination of 5-bromo-2-chloropyridine catalyzed by a palladium-Xantphos complex, producing high yields and chemoselectivity, which is relevant for the synthesis of similar brominated pyridine compounds (Ji, Li, & Bunnelle, 2003).
  • Efficient Synthesis of Pyridine Derivatives: Another study focused on the palladium-catalyzed Suzuki cross-coupling reaction to synthesize novel pyridine derivatives from bromopyridine compounds, highlighting a method potentially applicable to "5-bromo-N-cyclohexyl-3-methylpyridin-2-amine" (Ahmad et al., 2017).

Applications in Material Science and Biological Activities

  • Synthesis and Metal-Binding Properties: Research into the synthesis of ligands with bromopyridine units for metal-binding applications demonstrates the potential use of bromopyridine derivatives in creating complex structures with significant chemical and physical properties (Ziessel & Lehn, 1990).
  • Biological Activities of Pyridine Derivatives: The biological activities, including anti-thrombolytic and biofilm inhibition activities of synthesized pyridine derivatives, were studied, indicating the potential biomedical applications of such compounds (Ahmad et al., 2017).

properties

IUPAC Name

5-bromo-N-cyclohexyl-3-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2/c1-9-7-10(13)8-14-12(9)15-11-5-3-2-4-6-11/h7-8,11H,2-6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFSWHCADVBGKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1NC2CCCCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-cyclohexyl-3-methylpyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-cyclohexyl-3-methylpyridin-2-amine
Reactant of Route 2
Reactant of Route 2
5-bromo-N-cyclohexyl-3-methylpyridin-2-amine
Reactant of Route 3
Reactant of Route 3
5-bromo-N-cyclohexyl-3-methylpyridin-2-amine
Reactant of Route 4
Reactant of Route 4
5-bromo-N-cyclohexyl-3-methylpyridin-2-amine
Reactant of Route 5
Reactant of Route 5
5-bromo-N-cyclohexyl-3-methylpyridin-2-amine
Reactant of Route 6
Reactant of Route 6
5-bromo-N-cyclohexyl-3-methylpyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.